2,3-Dimethyl-2H-indazole-6-carboxylic acid
Overview
Description
2,3-Dimethyl-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries. The presence of the carboxylic acid group at the 6-position and the dimethyl groups at the 2 and 3 positions make this compound unique and potentially useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for ester formation), amines (for amide formation).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Mechanism of Action
Target of Action
Indazole derivatives, which include 2,3-dimethyl-2h-indazole-6-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit the growth of Candida albicans and Candida glabrata .
Biochemical Pathways
Indazole derivatives are known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Result of Action
It is known that indazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-2H-indazole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. For instance, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context of the study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of this compound may cause toxicity, leading to adverse effects on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For instance, it may enhance or inhibit the production of specific metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function in cellular processes .
Scientific Research Applications
2,3-Dimethyl-2H-indazole-6-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2H-indazole: A parent compound with similar structural features but lacking the dimethyl and carboxylic acid groups.
1H-indazole: Another indazole derivative with different substitution patterns.
Uniqueness: 2,3-Dimethyl-2H-indazole-6-carboxylic acid is unique due to the presence of both dimethyl groups and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethylindazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBXSICRRCTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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